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molecular formula C12H16O2S B8418394 2-(5-t-Butylthiophen-2-yl)-cyclopropanecarboxylic acid

2-(5-t-Butylthiophen-2-yl)-cyclopropanecarboxylic acid

Cat. No. B8418394
M. Wt: 224.32 g/mol
InChI Key: RJIAZLTUOUHCJA-UHFFFAOYSA-N
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Patent
US04743602

Procedure details

Ethyl 2-(5-t-butylthiophen-2-yl)-cyclopropanecarboxylate (4.49 g, 0.018 mol) was dissolved in methanol (45 ml) and a solution of potassium hydroxide (1.99 g, 0.036 mol) in water (45 ml) added dropwise at room temperature. The solution was refluxed for 3 hours, cooled to room temperature and carefully neutralised with 2M HCl. Saturated sodium chloride was added, the aqueous solution extracted with ethyl acetate (4×50 ml) and dried over anhydrous sodium sulphate. Removal of the solvent gave 2-(5-t-butylthiophen-2-yl)-cyclopropanecarboxylic acid (3.79 g, 94%).
Name
Ethyl 2-(5-t-butylthiophen-2-yl)-cyclopropanecarboxylate
Quantity
4.49 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
1.99 g
Type
reactant
Reaction Step Two
Name
Quantity
45 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[S:9][C:8]([CH:10]2[CH2:12][CH:11]2[C:13]([O:15]CC)=[O:14])=[CH:7][CH:6]=1)([CH3:4])([CH3:3])[CH3:2].[OH-].[K+].Cl.[Cl-].[Na+]>CO.O>[C:1]([C:5]1[S:9][C:8]([CH:10]2[CH2:12][CH:11]2[C:13]([OH:15])=[O:14])=[CH:7][CH:6]=1)([CH3:4])([CH3:2])[CH3:3] |f:1.2,4.5|

Inputs

Step One
Name
Ethyl 2-(5-t-butylthiophen-2-yl)-cyclopropanecarboxylate
Quantity
4.49 g
Type
reactant
Smiles
C(C)(C)(C)C1=CC=C(S1)C1C(C1)C(=O)OCC
Name
Quantity
45 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
1.99 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
45 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Cl-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution was refluxed for 3 hours
Duration
3 h
EXTRACTION
Type
EXTRACTION
Details
the aqueous solution extracted with ethyl acetate (4×50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
CUSTOM
Type
CUSTOM
Details
Removal of the solvent

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)C1=CC=C(S1)C1C(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 3.79 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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